Product packaging for Fmoc-S-4-methoxytrityl-L-cysteine(Cat. No.:CAS No. 177582-21-7)

Fmoc-S-4-methoxytrityl-L-cysteine

Cat. No.: B557264
CAS No.: 177582-21-7
M. Wt: 615.7 g/mol
InChI Key: LOBUWFUSGOYXQX-DHUJRADRSA-N
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Description

Significance of Cysteine Residues in Peptide and Protein Science

Cysteine's significance stems from the unique properties of its thiol (-SH) group. rsc.org This functional group is highly reactive and can participate in a variety of chemical transformations, most notably the formation of disulfide bonds. rsc.orgwikipedia.org

Disulfide bonds are covalent linkages formed by the oxidation of two cysteine residues. monash.educreative-proteomics.com These bonds are critical for stabilizing the three-dimensional structures of many peptides and proteins, particularly those that exist outside of the cell. monash.edumetwarebio.com By cross-linking different parts of a peptide chain or joining separate chains, disulfide bonds impart conformational stability, which is often essential for biological activity. monash.eduacs.org They play a role in the structure of vital biomolecules like insulin (B600854) and antibodies. monash.edu Furthermore, the formation and breakage of disulfide bonds can act as a redox switch, modulating a protein's function in response to the cellular environment. monash.edumetwarebio.com

The very reactivity that makes cysteine so valuable also renders it one of the most challenging amino acids to handle during peptide synthesis. rsc.orgmblintl.com The unprotected thiol group is susceptible to several side reactions that can compromise the integrity of the final peptide. rsc.org

The nucleophilic nature of the cysteine thiol makes it prone to undesired alkylation reactions. rsc.orgnih.gov Furthermore, the thiol group is easily oxidized, which can lead to the unintended formation of disulfide bonds or other oxidized species. rsc.orgpacific.edu

Cysteine residues are particularly susceptible to racemization, the conversion of the naturally occurring L-amino acid to its D-isomer, at the α-carbon. acs.orgub.edu This is a significant issue, especially for C-terminal cysteine residues, as even a small amount of the D-isomer can drastically alter the peptide's structure and biological function. ub.eduresearchgate.net Studies have shown that the choice of coupling reagents and reaction conditions can significantly impact the level of racemization. acs.orgacs.org

In Fmoc-based solid-phase peptide synthesis (SPPS), the use of piperidine (B6355638) to remove the Fmoc protecting group can lead to an undesirable side reaction with C-terminal cysteine residues. rsc.orgiris-biotech.de This involves the elimination of the protected thiol group to form a dehydroalanine (B155165) intermediate, which can then react with piperidine to form N-piperidinyl-alanine by-products. peptide.comucl.ac.ukcsic.es

Challenges Associated with Cysteine Reactivity in Peptide Synthesis

Overview of Protecting Group Strategies in Peptide Synthesis

To mitigate the challenges posed by reactive amino acid side chains, chemists employ a strategy of temporary protection. creative-peptides.comnih.gov In this approach, reactive functional groups are masked with "protecting groups" that are stable throughout the peptide chain assembly and can be selectively removed at the appropriate time. thermofisher.comiris-biotech.de

The choice of protecting groups is governed by the principle of orthogonality, meaning that different protecting groups can be removed under distinct chemical conditions without affecting others. iris-biotech.de In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed at each step of peptide elongation using a mild base like piperidine, while the more permanent side-chain protecting groups (like tBu for aspartic acid, glutamic acid, serine, and threonine) are removed at the end of the synthesis with a strong acid. creative-peptides.comiris-biotech.de For cysteine, a variety of thiol-protecting groups are available, each with its own unique cleavage conditions, allowing for the strategic and regioselective formation of disulfide bonds. rsc.orgsigmaaldrich.com

Role of Orthogonal Protecting Groups

In the multi-step process of peptide synthesis, protecting groups are fundamental for preventing unwanted side reactions at reactive functional groups found in amino acids. biosynth.comrsc.org The concept of "orthogonal protection" is a critical strategy, particularly in the synthesis of complex molecules. jocpr.comfiveable.me It involves the use of two or more distinct protecting groups that can be removed under different, specific chemical conditions without affecting the others. biosynth.comfiveable.me This allows for the selective deprotection and modification of specific sites within a growing peptide chain. fiveable.me

The most prevalent orthogonal protection scheme in SPPS is the Fmoc/tBu strategy. biosynth.comiris-biotech.de The Fmoc group, protecting the α-amino group of the incoming amino acid, is temporary and removed after each coupling step using a base, typically piperidine. iris-biotech.de In contrast, permanent protecting groups on amino acid side chains, like the tert-butyl (tBu) group, are stable to the basic conditions of Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.denih.gov This orthogonality ensures that the peptide chain can be elongated sequentially and that side-chain modifications or specific bond formations can be precisely controlled. jocpr.comnih.gov

Evolution of Cysteine Protecting Groups

The unique reactivity of the cysteine thiol side chain has made its protection a significant focus in the evolution of peptide synthesis. rsc.orgacs.org The thiol group is highly nucleophilic and prone to oxidation, alkylation, and other side reactions during synthesis. acs.org Its protection is crucial, as is the ability to deprotect it under specific conditions to allow for the formation of disulfide bridges, which are vital for peptide structure and function. chemimpex.combachem.com

Over the decades, a vast number of protecting groups for the cysteine thiol have been developed, each with distinct properties and cleavage conditions. rsc.orgresearchgate.netucl.ac.uk Early strategies often relied on groups that were removed under harsh conditions. The development of SPPS, and particularly the Fmoc-based strategy, drove the need for milder and more selective protecting groups. rsc.org

The trityl (Trt) group became a common choice, as it is labile to TFA and removed during the final cleavage from the resin. sigmaaldrich.com However, the need for even greater selectivity, especially for synthesizing peptides with multiple disulfide bonds, led to the development of more acid-sensitive groups. sigmaaldrich-jp.com The 4-methoxytrityl (Mmt) group emerged as a key player due to its higher acid lability compared to Trt. csic.es This allows for its selective removal while other acid-labile groups, like tBu or even Trt, remain intact. vwr.com This evolution has expanded the toolkit available to peptide chemists, enabling the regioselective formation of multiple disulfide bonds in complex peptides like conotoxins. researchgate.netrsc.org

Table 1: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonality Notes
TritylTrtTFA (e.g., 95% TFA during final cleavage)Removed with other tBu-based side-chain groups. sigmaaldrich.com
4-Methoxytrityl Mmt Very mild acid (e.g., 1-2% TFA in DCM) csic.esvwr.comOrthogonal to Trt, Dpm, and tBu groups. sigmaaldrich.comvwr.com Can be removed on-resin. bachem.com
DiphenylmethylDpmHigh concentration of TFA (e.g., 60-90%) csic.esStable to mild acid used for Mmt removal; useful in combination with Mmt. sigmaaldrich.comsigmaaldrich.com
AcetamidomethylAcmIodine (I₂), Silver (Ag⁺), or Mercury (Hg²⁺) ions bachem.comsigmaaldrich.comOrthogonal to acid-labile and base-labile groups.
tert-ButyltBuStrong acid (e.g., 95% TFA)Cleaved under the same conditions as other standard side-chain protecting groups. iris-biotech.de
TetrahydropyranylThpTFA, I₂, Ag⁺, Hg²⁺ sigmaaldrich.comOffers good resistance to racemization. sigmaaldrich.comcsic.es

Positioning of Fmoc-S-4-methoxytrityl-L-cysteine within Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a protected cysteine derivative specifically designed for use in Fmoc-based SPPS. chemicalbook.com Its key feature is the S-Mmt protecting group, which is highly sensitive to acid. vwr.com It can be selectively cleaved using very dilute solutions of TFA (around 0.5-2%) in a solvent like dichloromethane (B109758) (DCM), often in the presence of scavengers to capture the released trityl cation. vwr.combiotage.com

This high acid lability is what positions it as a "semi-permanent" protecting group. iris-biotech.de It is stable to the repetitive basic piperidine treatments used to remove the temporary N-terminal Fmoc group during chain elongation. sigmaaldrich-jp.com However, it is significantly more acid-labile than the "permanent" tBu-type protecting groups on other amino acid side chains, which require high concentrations of TFA (typically 95%) for removal. iris-biotech.devwr.com This differential stability allows for the selective deprotection of the cysteine thiol while the peptide is still attached to the solid support resin, enabling on-resin modifications like disulfide bond formation or labeling. sigmaaldrich.comvwr.com

Advantages in Facilitating Complex Peptide Sequences

The unique properties of the Mmt group provide significant advantages in the synthesis of complex peptides. Its primary utility lies in the regioselective formation of multiple disulfide bridges. sigmaaldrich.comsigmaaldrich-jp.com For a peptide containing four cysteine residues intended to form two specific disulfide bonds, a chemist can use two different pairs of orthogonally protected cysteines.

For instance, two cysteines can be protected with the Mmt group, and the other two with a less acid-sensitive group like Diphenylmethyl (Dpm) or a group cleaved by different chemistry, such as Acetamidomethyl (Acm). sigmaaldrich.commerckmillipore.com After assembling the full peptide chain on the resin, the Mmt groups can be selectively removed with dilute acid, leaving the Dpm or Acm groups intact. sigmaaldrich.comsigmaaldrich.com The newly freed thiols can then be oxidized to form the first disulfide bond. merckmillipore.com Subsequently, the second set of protecting groups can be removed under their specific conditions to form the second disulfide bridge. sigmaaldrich.com This stepwise approach is crucial for obtaining the correct, biologically active isomer of complex peptides like certain conotoxins or insulin analogs. researchgate.netsigmaaldrich-jp.com

Contribution to Enhanced Stability and Solubility

The Mmt group can also contribute positively to the physical properties of the protected peptide during synthesis. The trityl and methoxytrityl groups are bulky and hydrophobic, but the introduction of the methoxy (B1213986) group in Mmt increases its hydrophilicity compared to the standard Trt group. merckmillipore.com This enhanced hydrophilicity can improve the solubility of the protected peptide chain in the organic solvents used for SPPS, such as dimethylformamide (DMF). merckmillipore.com

Improved solubility is a significant advantage as it can help to prevent peptide aggregation on the solid support during synthesis. merckmillipore.com Aggregation is a common problem, especially with longer or hydrophobic sequences, and it can lead to incomplete reactions and low yields of the desired peptide. By helping to keep the growing peptide chain solvated and accessible, the Mmt group can facilitate more efficient coupling reactions and contribute to a higher purity of the final product. chemimpex.comchemimpex.com Furthermore, some studies have indicated that certain bulky protecting groups on cysteine, including Mmt, can reduce the incidence of side reactions like racemization at the C-terminal cysteine residue compared to other protecting groups. csic.es

Table 2: Properties of this compound

PropertyDescription
Chemical Name N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxytrityl)-L-cysteine
CAS Number 177582-21-7 avantorsciences.com
Molecular Formula C₃₈H₃₃NO₅S avantorsciences.com
Molecular Weight 615.74 g/mol avantorsciences.com
Appearance White to off-white powder chemicalbook.com
Primary Use Building block in Fmoc Solid-Phase Peptide Synthesis (SPPS) chemimpex.comchemicalbook.com
Storage 2-8°C, under inert gas avantorsciences.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H33NO5S B557264 Fmoc-S-4-methoxytrityl-L-cysteine CAS No. 177582-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBUWFUSGOYXQX-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451118
Record name Fmoc-S-4-methoxytrityl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177582-21-7
Record name Fmoc-S-4-methoxytrityl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 177582-21-7
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Synthetic Methodologies and Chemical Transformations Involving Fmoc S 4 Methoxytrityl L Cysteine

Synthesis of Fmoc-S-4-methoxytrityl-L-cysteine

The synthesis of this compound is a well-established process that involves the protection of the cysteine thiol group followed by the introduction of the Fmoc protecting group. nih.gov

Reaction of S-4-methoxytrityl Cysteine with Fmoc-OSu

The primary route for synthesizing this compound involves a two-step process. First, the thiol group of cysteine is protected with the 4-methoxytrityl (Mmt) group. This is typically achieved by reacting cysteine hydrochloride hydrate (B1144303) with 4-methoxytrityl chloride. cblpatras.gr The resulting S-4-methoxytrityl cysteine is then reacted with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to introduce the Fmoc protecting group onto the α-amino group. nih.govacs.org This reaction yields the final product, this compound. nih.gov The Mmt group is notably more sensitive to acid than the trityl (Trt) group, a key feature for its application in peptide synthesis. nih.gov

Alternative Routes for S-4-methoxytrityl Mercapto Acid Derivatives

Alternative methods for the synthesis of S-4-methoxytrityl mercapto acid derivatives have also been explored. One such method involves the reaction of halo acids with Mmt-thiol. researchgate.net This approach provides another pathway to obtaining the Mmt-protected thiol functionality, which can then be incorporated into further synthetic steps. These derivatives have been utilized in the solid-phase synthesis of mercaptoacylamino acids and mercaptoacyl peptides. researchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.combiosynth.com Its compatibility with standard SPPS conditions and the orthogonal nature of its protecting groups make it a versatile tool for creating complex peptides. cblpatras.grvwr.com

Coupling Strategies for this compound

The incorporation of this compound into a growing peptide chain during SPPS is achieved through standard coupling protocols. Due to the high acid sensitivity of the Mmt group, base-mediated coupling methods are often recommended to avoid premature deprotection. sigmaaldrich.com Reagents such as PyBOP®/DIPEA are suitable for this purpose. sigmaaldrich.com The use of such coupling agents ensures efficient peptide bond formation while preserving the integrity of the acid-labile Mmt protecting group.

Compatibility with Standard Fmoc SPPS Reagents

This compound exhibits excellent compatibility with the reagents commonly used in Fmoc SPPS. The Mmt group is stable to the basic conditions required for the removal of the Fmoc group (typically 20% piperidine (B6355638) in DMF), which is a fundamental requirement for its use in this synthetic strategy. Furthermore, the Mmt group is stable to reagents like HOBt. vwr.com This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Mmt-protected cysteine side chain.

Deprotection Strategies for the 4-Methoxytrityl (Mmt) Group

The key advantage of the Mmt group lies in its high acid sensitivity, which allows for its selective removal under mild acidic conditions while other, more robust protecting groups remain intact. nih.govvwr.com This feature is crucial for on-resin modifications of the cysteine thiol group.

The Mmt group can be quantitatively removed by treatment with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govcblpatras.gr Typical conditions involve using 0.5-2% TFA in DCM. nih.govvwr.comsigmaaldrich.compeptide.com The addition of a scavenger, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), is often recommended to trap the released Mmt cation and prevent side reactions. cblpatras.grvwr.comsigmaaldrich.com For instance, a solution of 2% TFA in DCM with 5% TIS can be used. biotage.com The deprotection reaction is typically fast, often completing within minutes. biotage.com In some cases, repeated treatments with the dilute TFA solution are performed to ensure complete removal of the Mmt group. biotage.com

The selective deprotection of the Mmt group is a powerful tool in peptide synthesis. It allows for the unmasking of the cysteine thiol group while the peptide is still attached to the solid support. This enables a variety of subsequent chemical transformations, such as:

On-resin cyclization: The liberated thiol can react with another functional group on the peptide to form a cyclic structure. vwr.com

Labeling: A fluorescent probe or other reporter molecule can be attached to the free thiol. vwr.com

Formation of specific disulfide bonds: In peptides containing multiple cysteine residues with different protecting groups, the selective removal of the Mmt group allows for the controlled formation of a specific disulfide bridge. cblpatras.gr

The mild conditions required for Mmt removal ensure that other acid-labile protecting groups, such as those of the tert-butyl type and the S-trityl (Trt) group, remain unaffected. nih.govpeptide.com This orthogonality is a cornerstone of modern strategies for synthesizing complex and modified peptides.

Table 1: Deprotection Conditions for the Mmt Group

Reagent Concentration Solvent Scavenger Time Efficacy Reference
Trifluoroacetic Acid (TFA) 0.5-1.0% Dichloromethane (DCM) - - Quantitative removal nih.gov
Trifluoroacetic Acid (TFA) 0.5-1.0% Dichloromethane (DCM) Triethylsilane (TES) - Selective removal vwr.com
Trifluoroacetic Acid (TFA) 2% Dichloromethane (DCM) 5% Triisopropylsilane (TIS) 5 x 10 min High percentage of deprotection biotage.com
Trifluoroacetic Acid (TFA) 1-3% Dichloromethane (DCM) 2% Triethylsilane (TES) 30 min Selective removal
Acetic Acid/Trifluoroethanol/DCM 1:2:7 - - - Cleavage of Mmt sigmaaldrich.com
Hydroxybenzotriazole (HOBt) 0.6 M Dichloromethane (DCM)/Trifluoroethanol (TFE) (1:1) - 1 hr Removal of Mmt sigmaaldrich.comsigmaaldrich.com

Acid Lability of the Mmt Group Compared to Trityl (Trt)

The 4-methoxytrityl (Mmt) group is a derivative of the trityl (Trt) group and is characterized by its heightened sensitivity to acid. peptide.comnih.gov This increased acid lability is a key feature that allows for its selective removal under milder acidic conditions than those required for the Trt group. nih.govcsic.es While the Trt group typically requires 5–10% trifluoroacetic acid (TFA) in dichloromethane (DCM) for its removal, the Mmt group can be cleaved using a much lower concentration of 1–2% TFA in DCM. csic.es This significant difference in acid sensitivity makes the Mmt group particularly useful in synthetic strategies that require orthogonal or quasi-orthogonal deprotection schemes. sigmaaldrich.comsigmaaldrich-jp.com

The order of acid lability for these related protecting groups is generally Mmt > Mtt (4-methyltrityl) > Trt. peptide.com This hierarchy allows for a graduated acidolysis approach, where protecting groups can be selectively removed by carefully controlling the concentration of the acid. sigmaaldrich-jp.com For instance, the Mmt group can be quantitatively removed in the presence of tert-butyl (tBu) type protecting groups and the S-Trt group by treatment with 0.5–1.0% TFA. nih.govresearchgate.net

It is important to note, however, that the Mmt and Trt groups are not considered fully compatible for selective removal in all scenarios, as achieving complete selectivity can be challenging. csic.esresearchgate.net

Table 1: Comparison of Acid Lability for Cysteine Protecting Groups

Protecting Group Required TFA Concentration for Cleavage Reference
4-Methoxytrityl (Mmt) 1–2% in DCM csic.es
Trityl (Trt) 5–10% in DCM csic.es
Diphenylmethyl (Dpm) 60–90% in DCM csic.es

Selective Removal in the Presence of Other Protecting Groups

The selective removal of the Mmt group is a cornerstone of its utility in SPPS, enabling the site-specific modification of cysteine residues while the peptide remains attached to the solid support. sigmaaldrich.comsigmaaldrich.com This is particularly valuable for the synthesis of cyclic and branched peptides. sigmaaldrich.com

The deprotection of the Mmt group is typically achieved using low concentrations of TFA, generally in the range of 0.5% to 2% in a solvent like dichloromethane (DCM). nih.govcsic.esscienggj.org To prevent side reactions, scavengers are crucial additions to the deprotection cocktail. peptide.com The cleavage of the Mmt group releases a stable Mmt cation, which can reattach to the deprotected thiol or other nucleophilic residues in the peptide chain, such as tryptophan. researchgate.netpeptide.com

Scavengers, such as triisopropylsilane (TIS) or triethylsilane (TES), are added to trap these liberated carbocations. biotage.comresearchgate.net A common deprotection solution consists of 1% TFA in DCM with 5% TIS. peptide.compeptide.com The use of silanes like TES helps to drive the deprotection equilibrium towards cleavage by irreversibly reacting with the Mmt cation. sigmaaldrich.comresearchgate.net In some cases, multiple short treatments with the dilute TFA solution are performed to ensure complete removal of the Mmt group. scienggj.orgbiotage.com For example, a study on the synthesis of Consomatin Ro1 involved treating the resin with 2% (v/v) TFA in DCM for 5 minutes, repeated 10 times. scienggj.org

Table 2: Conditions for Selective Mmt Removal

TFA Concentration Scavenger(s) Solvent Typical Conditions Reference
0.5-1.0% - - Selective removal in the presence of tBu and S-Trt groups. nih.govresearchgate.net
1% 5% TIS DCM Standard condition for selective on-resin deprotection. peptide.compeptide.com
2% 5% TIS DCM Used in the optimization of Mmt removal for oxytocin (B344502) synthesis. biotage.com
2% 2% TIS DCM Applied for on-resin disulfide formation in a synthesis of an α-conotoxin analog. rsc.org
3% 5% TES DCM Used for quantitative cleavage from 2-chlorotrityl resin and complete deprotection. nih.gov

During the TFA-mediated cleavage of protecting groups, several side reactions can occur, impacting the purity and yield of the final peptide. researchgate.net A significant side reaction is the re-alkylation of the liberated cysteine thiol by the Mmt cation. The addition of scavengers like TIS or TES is the primary method to mitigate this. biotage.comresearchgate.net

Another potential side reaction, particularly during the global deprotection step after synthesis, is the S-tert-butylation of the cysteine thiol. acs.org This occurs when tert-butyl cations, originating from the cleavage of tBu-based protecting groups (e.g., from Ser(tBu) or Thr(tBu)), react with the free thiol. acs.org Studies have shown that this side reaction is independent of the initial thiol-protecting group used (including Mmt) because it happens after the protecting group has been removed. acs.org The use of additional scavengers like dimethyl sulfide (B99878) (DMS) or thioanisole (B89551) alongside TIS and water can help to suppress this S-tert-butylation. acs.org

Furthermore, the choice of other protecting groups on the peptide can influence side reactions. For instance, using Fmoc-Cys(Mmt)-OH in conjunction with 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal has been shown to minimize side reactions like epimerization and the formation of N-piperidinyl-Ala at the C-terminal cysteine. csic.es

Formation of Disulfide Bonds

The formation of disulfide bonds is a critical step in the synthesis of many biologically active peptides, providing structural constraints necessary for their function. Fmoc-Cys(Mmt)-OH is frequently employed in strategies for forming these bonds.

On-resin disulfide bond formation is often preferred as it can favor intramolecular cyclization over intermolecular reactions due to the "pseudo-dilution" effect of the solid support. iris-biotech.de The general strategy involves the selective deprotection of two Cys(Mmt) residues on the resin-bound peptide using a mild acidic solution (e.g., 1-2% TFA in DCM with scavengers), followed by oxidation of the resulting free thiols. sigmaaldrich-jp.comscienggj.org

Various oxidizing agents can be used for the subsequent disulfide bond formation. N-chlorosuccinimide (NCS) has emerged as a rapid and efficient reagent for on-resin oxidation, often completing the reaction in minutes without affecting sensitive residues like tryptophan. sigmaaldrich-jp.comresearchgate.net The process involves washing the resin after Mmt deprotection and then treating it with the oxidizing agent in a suitable solvent like DMF. sigmaaldrich-jp.comscienggj.org This method has been successfully applied to the synthesis of peptides like Consomatin Ro1. scienggj.org

In strategies for synthesizing peptides with multiple disulfide bridges, Fmoc-Cys(Mmt)-OH is often paired with other orthogonally protected cysteine derivatives, such as Cys(Acm) or Cys(STmp). sigmaaldrich-jp.combiotage.com For example, one disulfide bond can be formed by deprotecting the Cys(Mmt) residues and oxidizing them, while the Cys(Acm) groups remain intact. The second disulfide bond can then be formed from the Cys(Acm) residues in a subsequent step. biotage.com

Alternatively, disulfide bonds can be formed in solution after the peptide has been cleaved from the resin and globally deprotected. nih.gov In this approach, the peptide containing two Cys(Mmt) residues is first synthesized and then treated with a strong TFA cleavage cocktail to remove all acid-labile protecting groups and release the peptide from the support. nih.gov

The resulting linear peptide with free thiol groups is then subjected to an oxidation step in solution. nih.govthermofisher.com This is often done under high dilution to favor intramolecular disulfide bond formation and minimize oligomerization. iris-biotech.de Air oxidation is a common method, though it can be slow. nih.gov Other reagents like iodine or dimethyl sulfoxide (B87167) (DMSO) can also be used for solution-phase oxidation. rsc.orgmerckmillipore.com However, care must be taken as some oxidizing agents can lead to side reactions with sensitive amino acids like methionine or tryptophan. merckmillipore.com

Applications of Fmoc S 4 Methoxytrityl L Cysteine in Advanced Peptide and Protein Research

Peptide Synthesis

The primary application of Fmoc-S-4-methoxytrityl-L-cysteine lies in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides from their constituent amino acids. chemimpex.com The Fmoc group provides temporary protection for the alpha-amino group, which can be selectively removed at each cycle of amino acid addition. chemimpex.comnih.gov The Mmt group, on the other hand, offers semi-permanent protection for the cysteine thiol, preventing unwanted side reactions during peptide chain elongation. cblpatras.gr

Synthesis of Disulfide-Rich Peptides

Disulfide bonds, formed by the oxidation of two cysteine residues, are critical for the structural integrity and biological activity of many peptides and proteins. chemimpex.comrsc.org this compound is invaluable in the synthesis of these disulfide-rich peptides due to the orthogonal protection strategy it enables. cblpatras.grnih.gov The Mmt group can be selectively cleaved on the solid support in the presence of other acid-labile protecting groups, such as tert-butyl (tBu), by using a very dilute solution of trifluoroacetic acid (TFA). cblpatras.grnih.gov This allows for the controlled and regioselective formation of disulfide bridges. For instance, in the synthesis of peptides with multiple disulfide bonds, cysteine residues protected with Mmt can be deprotected and oxidized to form the first disulfide bond, while other cysteine residues protected with more robust groups like trityl (Trt) or acetamidomethyl (Acm) remain intact. cblpatras.gr

A common strategy involves the on-resin deprotection of the Mmt group using a solution of 1-2% TFA in dichloromethane (B109758) (DCM). cblpatras.gr This selective deprotection liberates the thiol group, which can then be oxidized to form a disulfide bond. This method has been successfully applied to the synthesis of complex disulfide-rich peptides, including conotoxins and cyclotides. nih.govresearchgate.net The regioselective synthesis of the cysteine-rich peptide linaclotide, for example, has been achieved using a combination of protecting groups including Mmt for specific cysteine pairs. mdpi.com

Protecting GroupCleavage ConditionsOrthogonality to MmtApplication in Disulfide-Rich Peptide Synthesis
Mmt (4-methoxytrityl)1-2% TFA in DCM-Selective deprotection for regioselective disulfide bond formation. cblpatras.grnih.gov
Trt (trityl)Higher concentrations of TFA (e.g., 95%)YesUsed in combination with Mmt for sequential disulfide bond formation. cblpatras.gr
Acm (acetamidomethyl)Iodine or other specific reagentsYesOrthogonal to both Mmt and Trt, allowing for the formation of a third disulfide bond. cblpatras.gr
Dpm (diphenylmethyl)95% TFAYesCan be used in combination with Mmt for the regioselective synthesis of cyclic peptides with two disulfide bridges. sigmaaldrich.comsigmaaldrich.com

Production of Peptides with Specific Functionalities

The versatility of this compound extends to the synthesis of peptides with a wide range of specific functionalities. The ability to selectively deprotect the cysteine thiol on-resin opens up possibilities for site-specific modifications. bachem.com For instance, after the removal of the Mmt group, the free thiol can be reacted with various reagents to introduce labels, such as fluorophores or biotin, for diagnostic and research applications. bachem.com It can also be used for bioconjugation, linking the peptide to other molecules like proteins, carbohydrates, or polymers to create novel biomaterials or targeted drug delivery systems. chemimpex.comchemimpex.com Furthermore, the selective deprotection of the Mmt group is a key step in the synthesis of cyclic peptides, where the cysteine thiol can be used to form a thioether linkage with another amino acid side chain or a synthetic linker. cblpatras.gr

Challenges and Optimization in C-Terminal Cysteine Peptide Acid Synthesis

The synthesis of peptide acids with a cysteine residue at the C-terminus presents several challenges. A significant issue is the risk of epimerization (racemization) of the C-terminal cysteine during the synthesis, particularly during the esterification of the first amino acid to the resin and the subsequent couplings. nih.govresearchgate.net The alpha-proton of the C-terminal cysteine ester is susceptible to abstraction by the basic conditions used for Fmoc deprotection (e.g., piperidine), leading to a loss of stereochemical integrity. sigmaaldrich.comnih.gov

Another side reaction is the formation of 3-(1-piperidinyl)alanine at the C-terminus. sigmaaldrich.comresearchgate.net To mitigate these problems, several strategies have been developed. The use of 2-chlorotrityl chloride resin is often preferred over Wang-type resins as it allows for milder cleavage conditions and reduces the extent of these side reactions. nih.govsigmaaldrich.com Research has also shown that using alternative bases to piperidine (B6355638) for Fmoc deprotection, or the addition of an acidic additive, can minimize epimerization. cedia.edu.ec Furthermore, the choice of the thiol protecting group on the C-terminal cysteine can influence the degree of side reactions. The use of Fmoc-Cys(Mmt)-OH in conjunction with 2-chlorotrityl resin has been shown to be an effective strategy for the synthesis of C-terminal cysteine peptide acids with minimal side products. nih.govcedia.edu.ec

ChallengeCauseOptimization StrategyKey Findings
Epimerization (Racemization)Abstraction of the α-proton of the C-terminal cysteine ester by base (piperidine). nih.govUse of 2-chlorotrityl resin; alternative bases for Fmoc deprotection; addition of acidic additives. sigmaaldrich.comcedia.edu.ecThe use of trityl-type resins significantly reduces epimerization compared to Wang-type resins. sigmaaldrich.com
3-(1-piperidinyl)alanine formationSide reaction of the C-terminal cysteine with piperidine. sigmaaldrich.comresearchgate.netUse of 2-chlorotrityl resin; optimization of Fmoc deprotection conditions. sigmaaldrich.comresearchgate.netAnchoring strategies that avoid direct esterification to the resin can circumvent this issue. researchgate.net
Low anchoring yieldsSteric hindrance during the esterification of the first amino acid to the resin. researchgate.netUse of preformed handles or alternative anchoring strategies. researchgate.netSide-chain anchoring strategies have been developed to improve yields and reduce side reactions. researchgate.net

Drug Development and Therapeutic Agents

The unique properties of this compound make it a valuable tool in the development of peptide-based therapeutics. chemimpex.comchemimpex.com Peptides are of great interest in medicine due to their high specificity and potency, and the ability to synthesize complex and modified peptides is crucial for the discovery of new drugs. nih.gov

Development of Peptide-Based Drugs

This compound plays a significant role in the pharmaceutical industry for the development of peptide-based drugs. chemimpex.comchemimpex.com Its use facilitates the synthesis of peptides with enhanced stability and bioavailability. chemimpex.com The incorporation of cysteine residues allows for the introduction of disulfide bridges, which can conformationally constrain the peptide, leading to increased resistance to proteolytic degradation and improved receptor binding affinity. rsc.org The ability to perform site-specific modifications on the cysteine thiol, as described earlier, is also exploited in the development of peptide drugs with improved pharmacokinetic profiles, such as PEGylated peptides.

Design of Drugs Targeting Specific Biological Pathways

The precise control over peptide structure afforded by using this compound is critical for designing drugs that target specific biological pathways. chemimpex.com By creating peptides with well-defined three-dimensional structures, researchers can develop potent and selective inhibitors or modulators of protein-protein interactions, enzymes, or receptors. The ability to introduce specific functionalities at the cysteine residue allows for the development of targeted therapies. For example, a peptide can be conjugated to a cytotoxic agent, and the peptide's sequence can be designed to bind to a receptor that is overexpressed on cancer cells, thereby delivering the drug selectively to the tumor site. chemimpex.com

Enhancement of Stability and Bioavailability of Therapeutic Peptides

A primary challenge in the development of peptide therapeutics is their inherent susceptibility to degradation by proteases and rapid clearance from the body, leading to poor stability and low bioavailability. redshiftbio.com Chemical modifications are a critical strategy to overcome these limitations. redshiftbio.com The incorporation of cysteine residues into a peptide sequence, facilitated by building blocks like this compound, is a gateway to such modifications.

Table 1: Strategies to Enhance Peptide Stability

Modification StrategyDescriptionRole of Cysteine
Cyclization Forming a cyclic structure via intramolecular bonds to reduce flexibility and susceptibility to proteases.Provides the thiol groups necessary for forming disulfide bridges.
PEGylation Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.The cysteine thiol is a common site for PEG conjugation.
Stapling Introduction of a synthetic brace to lock a peptide in a specific conformation, often helical.Cysteine residues can be used as anchor points for the stapling chemistry.
Terminal Modification Modifying the N- or C-terminus to block exopeptidase action.Cysteine can be part of the sequence even if not directly involved at the termini.

Role in cGMP-Ready Processes for Peptide Therapeutics

The transition of a therapeutic peptide from laboratory-scale synthesis to commercial production requires adherence to Current Good Manufacturing Practices (cGMP). These regulations ensure that pharmaceuticals are produced and controlled according to stringent quality standards. The chemical building blocks used in this process must be well-characterized, reliable, and compatible with scalable, reproducible protocols.

This compound meets these criteria, making it suitable for use in cGMP-ready manufacturing processes. Its reliability and the predictable nature of the Mmt protecting group's removal are critical for large-scale manufacturing. nbinno.com A notable example is its application in an optimized, scalable, and fully automated solid-phase microwave-assisted cGMP-ready process for preparing Eptifibatide, a cyclic heptapeptide (B1575542) used as an antiplatelet agent. sigmaaldrich.comsigmaaldrich.com The well-documented and reproducible cleavage conditions for the Mmt group contribute to its widespread adoption in industrial settings where process control and final product purity are paramount. nbinno.com

Bioconjugation Methodologies

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The cysteine thiol is one of the most frequently targeted residues for chemical modification due to its unique reactivity. researchgate.net this compound is a central component in these methodologies because it allows for the precise, site-specific introduction of a reactive thiol group into a peptide sequence.

Linking Peptides to Other Biomolecules

The ability to selectively deprotect the Mmt-protected cysteine residue while the peptide is still attached to the solid-phase resin is a key advantage. biotage.com Once the Mmt group is removed under mild acidic conditions, the liberated thiol function can selectively react with a variety of compounds. iris-biotech.de This enables the on-resin conjugation of peptides to other biomolecules or functional moieties, including:

PEG derivatives: For improving solubility and in vivo stability. iris-biotech.de

Lipids: To create lipidated peptides (palmitoylated peptides) that can anchor to cell membranes or albumin. caymanchem.combachem.com

Carrier proteins: For generating antigens to elicit an immune response.

Fluorescent dyes or biotin: For creating probes for biological assays. caymanchem.com

This on-resin modification strategy often increases efficiency and reduces the side reactions that can occur during solution-phase conjugation. biotage.com

Creation of Targeted Drug Delivery Systems

Peptide-mediated drug delivery systems are designed to actively target specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. mdpi.com this compound is instrumental in constructing these systems. By using this building block, a cysteine residue can be placed at a specific position within a targeting peptide. After synthesis, the selective deprotection of this cysteine allows it to be used as a conjugation handle to attach:

Cytotoxic drugs for cancer therapy.

Nanoparticles or liposomes carrying a therapeutic payload.

Imaging agents for targeted diagnostics.

For example, a peptide designed to bind to a receptor overexpressed on cancer cells can be synthesized using Fmoc-Cys(Mmt)-OH. The deprotected cysteine can then be linked to a chemotherapy drug, creating a peptide-drug conjugate (PDC) that delivers the toxic payload directly to the tumor site.

Site-Selective Bioconjugation via Cysteine Thiol

The core advantage of this compound is its role in orthogonal protection schemes, which is the foundation of site-selective modification. peptide.com The S-Mmt group is exceptionally acid-labile, far more so than other common cysteine protecting groups like S-trityl (Trt) or side-chain protecting groups of the tert-butyl (tBu) type. nih.gov

Quantitative removal of the Mmt group can be achieved using very dilute concentrations of trifluoroacetic acid (TFA), typically 0.5-2% in dichloromethane (DCM). nih.govpeptide.compeptide.com These mild conditions leave other acid-sensitive groups, such as the t-butyl ethers and esters used to protect serine, threonine, and aspartic acid, completely intact. nih.gov This orthogonality allows a researcher to unmask a single cysteine thiol on a fully protected, resin-bound peptide for modification, while the rest of the peptide remains protected. sigmaaldrich.com This strategy is also used for the regioselective formation of multiple disulfide bridges, where Cys(Mmt) can be deprotected in the presence of Cys(Trt) or Cys(Acm) to control the pattern of disulfide bond formation. sigmaaldrich.com

Table 2: Comparison of Cysteine Thiol-Protecting Groups

Protecting GroupAbbreviationCleavage ConditionOrthogonality
4-Methoxytrityl Mmt0.5-2% TFA in DCM. nih.govpeptide.comOrthogonal to tBu, Trt, and Acm groups. nih.gov
Trityl Trt95% TFA (standard cleavage cocktail). sigmaaldrich.comNot orthogonal to tBu groups.
Acetamidomethyl AcmIodine, silver salts, or mercury(II) acetate.Orthogonal to acid-labile groups (Mmt, Trt, tBu).
tert-Butyl tBuHF or strong acids; resistant to TFA. peptide.comOrthogonal to Mmt and Trt groups.

Protein Engineering and Modification

This compound, chemically known as N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxytrityl)-L-cysteine or Fmoc-L-Cys(Mmt)-OH, is a pivotal amino acid derivative utilized in Fmoc solid-phase peptide synthesis (SPPS) for sophisticated protein engineering and site-specific modification. sigmaaldrich.com Its utility stems from the unique properties of the 4-methoxytrityl (Mmt) group, which serves as a temporary protecting group for the thiol side chain of cysteine. peptide.com The Mmt group is exceptionally sensitive to acid, allowing for its selective removal under very mild acidic conditions (e.g., 0.5-2% trifluoroacetic acid (TFA) in dichloromethane) while the peptide remains anchored to the solid support. peptide.combiotage.comnih.gov

This "orthogonal" deprotection capability is the cornerstone of its application in protein engineering. biotage.comnih.gov It allows chemists to unmask a specific cysteine thiol at a desired point in the synthesis, leaving other protecting groups, such as the more acid-resistant tert-butyl (tBu) and trityl (Trt) groups, intact. peptide.comnih.gov The exposed, highly nucleophilic thiol group then becomes available for a wide range of specific chemical modifications, including alkylation, arylation, or the formation of specific disulfide bonds. sigmaaldrich.comiris-biotech.de This strategic, selective modification enables the precise introduction of probes, labels, or novel structural motifs into a peptide sequence, which is a fundamental requirement for engineering proteins with novel functions or properties.

The table below compares the cleavage conditions for various common cysteine thiol protecting groups, illustrating the unique acid lability of the Mmt group that makes it ideal for on-resin modifications.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
4-Methoxytrityl Mmt 0.5-2% TFA in DCM tBu, Trt, Acm
TritylTrtStandard TFA cleavage cocktail (e.g., 95% TFA)Acm
AcetamidomethylAcmIodine, Silver salts, Mercury(II) acetateMmt, Trt, tBu
tert-ButylthioStBuReducing agents (e.g., thiols, phosphines)Mmt, Trt, tBu, Acm
DiphenylmethylDpmStandard TFA cleavage cocktail (e.g., 95% TFA)Mmt, Acm

The ability to perform site-specific modifications on cysteine residues using Fmoc-L-Cys(Mmt)-OH provides a powerful tool for elucidating protein interactions and functions. By incorporating this derivative into a peptide sequence, a researcher can selectively deprotect the Mmt group and introduce a variety of biochemical probes at that precise location. iris-biotech.de These probes can include:

Fluorescent labels: For tracking the protein's localization within a cell or for use in fluorescence resonance energy transfer (FRET) studies to measure protein-protein interactions.

Biotin tags: For affinity purification of protein complexes to identify binding partners.

Cross-linking agents: To covalently trap transient protein-protein interactions for subsequent analysis.

Lipid moieties: To study the effects of lipidation on protein trafficking, membrane association, and signaling.

A notable research application is the synthesis of S-palmitoylated peptide antigens using Fmoc-L-Cys(Mmt)-OH. caymanchem.com In this work, the Mmt group was selectively removed on-resin to allow for the attachment of a palmitoyl (B13399708) lipid chain. These modified peptides were then used in macrophage uptake assays to study how lipidation affects antigen processing and presentation, providing critical insights into immune system function. caymanchem.com This targeted modification, enabled by the specific chemistry of Fmoc-L-Cys(Mmt)-OH, is indispensable for creating the precise molecular tools needed to probe complex biological systems.

While Fmoc-L-Cys(Mmt)-OH is a derivative of a natural amino acid, the orthogonal protection strategy it embodies is fundamental to the incorporation and specific modification of unnatural amino acids for functional studies. The selective deprotection of the Cys(Mmt) thiol creates a unique chemical handle within the peptide chain that can be modified to introduce non-natural structural constraints or functionalities.

This principle is exemplified in the synthesis of "stapled peptides." These are peptides that are locked into a specific, often helical, conformation by a synthetic brace. This modification can dramatically increase the peptide's stability, cell permeability, and binding affinity for its target. Fmoc-L-Cys(Mmt)-OH has been used in the development of stapled peptide dual agonists for receptors like the glucagon-like peptide 1 receptor (GLP-1R). caymanchem.com In such syntheses, two Cys(Mmt) residues can be incorporated at strategic positions. After selective on-resin deprotection, the two liberated thiol groups can be linked together with a bifunctional alkylating agent, forming a stable, non-natural thioether bridge that enforces the desired secondary structure. This introduction of an unnatural linkage is crucial for enhancing the peptide's therapeutic properties and studying its structure-activity relationship.

The semi-synthesis of proteins, which combines a recombinantly expressed protein fragment with a chemically synthesized peptide, is a powerful technique for creating large, modified proteins that are inaccessible by either method alone. scispace.comnih.gov Native Chemical Ligation (NCL) is the most prominent method for achieving this, and it critically relies on the reaction between a peptide fragment with a C-terminal thioester and another fragment bearing an N-terminal cysteine. nih.govnih.govosti.gov

Fmoc-based SPPS, utilizing derivatives like Fmoc-L-Cys(Mmt)-OH, is essential for preparing the required synthetic peptide fragments. osti.gov The Mmt group provides robust protection for the cysteine thiol during the entire peptide chain assembly. This is crucial because a free thiol could cause unwanted side reactions. Once the full peptide fragment is synthesized, the N-terminal Fmoc group is removed, but the Cys(Mmt) and other side-chain protecting groups remain. This fully protected peptide can then be purified and subsequently used in an NCL reaction. The Mmt group is removed during the final deprotection and cleavage steps just before or during the ligation process, revealing the N-terminal cysteine required for the chemoselective ligation reaction that forms a native peptide bond. nih.gov This strategy allows for the modular construction of complex proteins, enabling researchers to install post-translational modifications, labels, or unnatural amino acids into specific regions of a large protein for detailed functional analysis.

The table below summarizes some of the advanced research applications enabled by the use of Fmoc-L-Cys(Mmt)-OH.

Research AreaSpecific ApplicationPurposeRelevant Section
Protein Function Synthesis of S-palmitoylated peptidesStudying the effect of lipidation on macrophage uptake and immune response.3.4.1
Therapeutics Creation of stapled peptide dual agonistsEnhancing metabolic stability and receptor binding for potential treatments of obesity and diabetes.3.4.2
Protein Engineering On-resin formation of specific disulfide bridgesControlling protein folding and creating complex, multi-cyclic peptide structures.3.4
Protein Synthesis Preparation of peptide fragments for Native Chemical LigationEnabling the semi-synthesis of large, site-specifically modified proteins for functional studies.3.4.3

Analytical and Characterization Techniques in the Research of this compound

The rigorous characterization of reagents is a cornerstone of reproducible and reliable scientific research. For complex molecules like this compound, a derivative of the amino acid cysteine crucial in solid-phase peptide synthesis (SPPS), a suite of analytical techniques is employed to confirm its identity, purity, and structural integrity. These methods are fundamental to ensuring that the compound meets the stringent quality requirements for its application in the synthesis of peptides for research and pharmaceutical development.

Future Directions and Emerging Research Avenues

Development of Novel Protecting Groups for Cysteine

While the Mmt group offers significant advantages for orthogonal protection strategies in Fmoc-based solid-phase peptide synthesis (SPPS), the quest for new cysteine protecting groups remains an active area of research. rsc.orgucl.ac.uk The goal is to expand the toolbox of protecting groups with varied deprotection mechanisms, allowing for the synthesis of increasingly complex peptides with multiple, precisely formed disulfide bonds. rsc.orgucl.ac.uk

Research is focused on groups that can be removed under exceptionally mild and highly specific conditions, such as enzymatic cleavage or through light-induced reactions. psu.edu For instance, the S-phenylacetamidomethyl (Phacm) group, which is stable under standard Fmoc-SPPS conditions but can be removed by penicillin amidohydrolase, represents a step towards bio-orthogonality. psu.edursc.org The development of such groups provides alternatives to acid- or thiol-labile protectors, enabling more intricate molecular architectures.

Future developments aim to create a portfolio of protecting groups that are not only orthogonal to each other but also compatible with a wider range of functionalities and reaction conditions, including those used in green chemistry.

Table 1: Comparison of Selected Cysteine Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsOrthogonalityReference
4-MethoxytritylMmtVery mild acid (e.g., 0.5-1.0% TFA in DCM)Orthogonal to t-butyl and Trt groups nih.govpeptide.com
TritylTrtMild acid (e.g., 5-10% TFA in DCM)Labile during standard cleavage sigmaaldrich.comcsic.es
PhenylacetamidomethylPhacmPenicillin amidohydrolase (enzymatic)Orthogonal to Fm, p-MeBzl, Trt psu.edursc.org
PyridazinedionePDThiol-labileCompatible with conventional SPPS nih.gov
TrimethoxyphenylthioS-TmpMild reducing agents (e.g., DTT)Alternative to StBu researchgate.net

Expanding Applications in Complex Bioconjugate Chemistry

The field of bioconjugation, which involves linking biomolecules to create novel constructs, is a major driver of innovation for Fmoc-S-4-methoxytrityl-L-cysteine. chemimpex.com The ability to selectively deprotect the Mmt group on a solid support makes it an invaluable tool for the site-specific modification of peptides. vwr.comiris-biotech.de This allows for the attachment of various moieties, including fluorescent labels, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, while the peptide remains anchored to the resin. iris-biotech.debeilstein-journals.org

Emerging research focuses on creating sophisticated bioconjugates like antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to an antibody via a linker. rsc.orgrsc.org The unique reactivity of the cysteine thiol group makes it an ideal site for such conjugations. rsc.orgresearchgate.netresearchgate.net this compound is instrumental in synthesizing the peptidic linkers used in these ADCs. Future work will likely see the development of novel bioconjugation chemistries that are faster, more efficient, and stable under physiological conditions, further expanding the therapeutic potential of these complex molecules. rsc.orgnih.gov For example, the development of vinylheteroarene reagents has shown promise for rapid and stable cysteine modification, which could be integrated with SPPS strategies using Fmoc-Cys(Mmt)-OH. rsc.org

Innovations in Automated Peptide Synthesis Utilizing this compound

Automated solid-phase peptide synthesis (SPPS) has become the standard for producing peptides for research and therapeutic applications. beilstein-journals.orgpeptide.com The Fmoc/tBu strategy is the most commonly used approach in automated synthesizers. beilstein-journals.org this compound is particularly well-suited for automated SPPS due to the highly selective and rapid cleavage of the Mmt group under very mild acidic conditions, which can be easily programmed into an automated synthesis cycle. nih.govsigmaaldrich.com

A significant area of innovation is the mitigation of side reactions during SPPS. For instance, the synthesis of peptides with C-terminal cysteine can be problematic due to epimerization. Recent studies have shown that using Fmoc-Cys(Mmt)-OH in combination with specific base/activator combinations, such as 4-methylpiperidine (B120128) in OxymaPure-DMF, can significantly minimize this side reaction. csic.es

Future advancements in automated synthesis will likely involve the integration of real-time monitoring techniques to assess the efficiency of each coupling and deprotection step, including the selective removal of the Mmt group. This will enable the synthesis of longer and more complex peptides with higher purity and yield, as demonstrated in the automated synthesis of molecules like Eptifibatide. sigmaaldrich.com

Exploration in New Therapeutic Modalities

The versatility of this compound is paving the way for its use in novel therapeutic modalities beyond traditional peptide drugs. Its application in the synthesis of complex bioconjugates is central to this exploration. chemimpex.com

One promising area is the development of theranostics, which combine therapeutic and diagnostic capabilities in a single agent. Researchers have successfully used Fmoc-Cys(Mmt)-OH in the solid-phase synthesis of ligand-targeted, fluorescently-labeled chelating peptide conjugates. beilstein-journals.org These constructs can be used for intra-operative imaging to guide surgery while also having the potential to carry a therapeutic payload, for example, to target prostate or ovarian cancers. beilstein-journals.org

Furthermore, the ability to create specifically modified peptides, such as S-palmitoylated peptides for improved membrane association or thioether-linked cyclic peptides for enhanced stability, opens up new avenues for drug delivery and targeting. vwr.comiris-biotech.de Cysteine-based organogels are also being explored as redox-responsive drug delivery systems, for example, for the targeted release of chemotherapy agents like doxorubicin (B1662922) in the high-glutathione environment of cancer cells. nih.gov

Table 2: Emerging Therapeutic Applications
Therapeutic ModalityRole of this compoundResearch FindingReference
Antibody-Drug Conjugates (ADCs)Synthesis of peptidic linkers for drug attachment.Enables site-specific conjugation of cytotoxic payloads to antibodies. rsc.orgrsc.org
TheranosticsSolid-phase synthesis of targeted, fluorescently-labeled chelating conjugates.Allows for combined diagnostic imaging and targeted therapy for cancers. beilstein-journals.org
Redox-Responsive Drug DeliverySynthesis of cysteine derivatives for organogel formation.Organogels can release drugs like doxorubicin in response to high glutathione (B108866) levels in cancer cells. nih.gov
Cyclic PeptidesFacilitates on-resin cyclization via thioether linkages.The high acid lability of the Mmt group is exploited to create libraries of stable cyclic peptides. vwr.com

Green Chemistry Approaches in this compound Synthesis and Application

The pharmaceutical industry is increasingly focusing on green chemistry to reduce the environmental impact of chemical synthesis. Traditional peptide synthesis is known for its heavy reliance on hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net

Future research aims to integrate this compound into more sustainable synthesis protocols. This includes the development and adoption of greener solvents, such as anisole (B1667542) or diethyl carbonate, and solvent-free methods like ball-milling. researchgate.net While the scope of these methods is currently limited, they represent a significant long-term goal for the field.

Q & A

Q. What are the primary applications of Fmoc-S-4-methoxytrityl-L-cysteine in peptide synthesis?

this compound is a protected cysteine derivative critical in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during coupling, while the S-4-methoxytrityl (MMT) group shields the thiol side chain, preventing disulfide formation or unwanted oxidation. This dual protection enables controlled incorporation of cysteine into peptides, particularly in disulfide-rich peptides like antibodies or bioactive peptides. Methodologically, researchers use it in standard Fmoc-SPPS protocols, employing coupling agents such as HBTU/HOBt or DIC/Oxyma for efficient amide bond formation .

Q. How should this compound be stored to maintain stability?

The compound requires storage at 2–10°C to prevent degradation, as elevated temperatures can lead to premature deprotection or oxidation. Evidence from multiple suppliers emphasizes cold storage in airtight, light-protected containers to preserve purity (≥98% by HPLC). For long-term stability, aliquoting under inert gas (e.g., argon) is recommended to minimize moisture and oxygen exposure .

Q. What analytical methods are recommended to assess the purity and identity of this compound?

High-performance liquid chromatography (HPLC) is the gold standard for purity assessment, with suppliers reporting ≥98% purity . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are complementary for structural verification. For example, 1^1H NMR should display characteristic Fmoc aromatic protons (7.3–7.8 ppm) and the methoxytrityl group’s singlet (~3.7 ppm). Mass spectrometry (MS) further confirms molecular weight (theoretical: 585.71 g/mol, C37_{37}H31_{31}NO4_4S) .

Advanced Research Questions

Q. How can researchers optimize the incorporation of this compound into SPPS to minimize side reactions?

  • Coupling Conditions : Use coupling agents like DIC/Oxyma or HATU in DMF, which reduce racemization. Pre-activation for 1–2 minutes before resin addition improves efficiency.
  • Deprotection Monitoring : After Fmoc removal with 20% piperidine in DMF, verify completeness via Kaiser or chloranil tests. Incomplete deprotection risks truncated sequences.
  • Thiol Protection Stability : The MMT group is acid-labile; avoid prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage. Use scavengers (e.g., triisopropylsilane) to prevent cation-induced side reactions .

Q. What are the challenges in deprotecting the S-4-methoxytrityl group, and how can they be addressed?

The MMT group is removed under mild acidic conditions (1% TFA in dichloromethane), but overexposure can lead to peptide backbone cleavage. Key strategies include:

  • Timed Deprotection : Limit TFA treatment to 10–15 minutes, monitored by HPLC.
  • Scavenger Use : Add 2% triisopropylsilane to quench trityl cations, preventing alkylation of sensitive residues (e.g., methionine).
  • Post-Deprotection Handling : Immediately neutralize with a buffer (e.g., Tris-HCl) to stabilize free thiols for disulfide bond formation .

Q. How does the stability of this compound under varying coupling conditions affect synthesis outcomes?

Elevated temperatures (>25°C) or prolonged coupling times (>2 hours) can induce partial MMT deprotection, leading to thiol-mediated side reactions (e.g., dimerization). To mitigate:

  • Temperature Control : Conduct couplings at room temperature (20–25°C).
  • Real-Time Monitoring : Use in-situ FTIR or LC-MS to detect premature deprotection.
  • Alternative Protecting Groups : For high-temperature syntheses, consider more stable groups like Acm (acetamidomethyl), though these require harsher deprotection (e.g., iodine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.